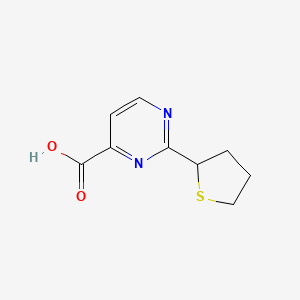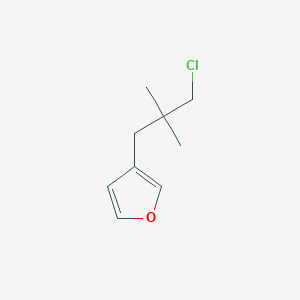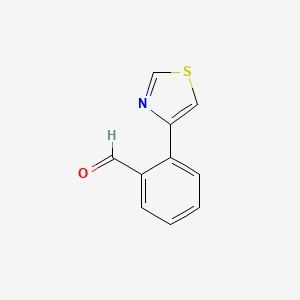
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, which involves the reaction of a thiol-containing compound with a pyrimidine derivative . Another approach is the [4+2] cyclization, which uses a diene and a dienophile to form the desired heterocyclic ring . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic routes that are optimized for large-scale manufacturing. These methods may include the use of palladium-catalyzed carbonylation reactions, which have been shown to be effective in producing high yields of the desired product . The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives . Substitution reactions can lead to the formation of various functionalized pyrimidine derivatives .
科学的研究の応用
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, the compound has been studied for its potential antioxidant, antimicrobial, and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs .
作用機序
The mechanism of action of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as thieno[2,3-d]pyrimidine-4-carboxylic acids and thioxopyrimidines . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are known for their antimicrobial activity, while thioxopyrimidines have been studied for their antioxidant and anticancer properties .
Similar Compounds
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- Thioxopyrimidines
- Pyridin-2-ylpyrimidine-4-carboxylic acids
These compounds highlight the diversity and potential of pyrimidine derivatives in scientific research and various applications.
特性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC名 |
2-(thiolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h3-4,7H,1-2,5H2,(H,12,13) |
InChIキー |
OOKRTNPSFZUWAY-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)C2=NC=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)


![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)

methanol](/img/structure/B13156400.png)

